1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE
Overview
Description
1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a furanyl group, a phenoxyphenyl group, and a piperazinyl methanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method starts with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain 1-{[4-(bromomethyl)phenyl]sulfonyl}amines. This intermediate is then reacted with 2-Furyl(1-piperazinyl)methanone in the presence of potassium carbonate (K₂CO₃) in acetonitrile, followed by refluxing to activate the molecule. The final product is obtained after further treatment with equimolar amounts of the intermediate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furanyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The phenoxyphenyl and piperazinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanyl ketones, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE has been studied for its potential therapeutic applications. It has shown good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, making it a candidate for treating neurodegenerative diseases . Additionally, the compound has demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific enzymes and receptors. For instance, its inhibitory effect on acetyl- and butyrylcholinesterase is due to its ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties.
Piperazine derivatives: These compounds, which include various substituted piperazines, are known for their diverse biological activities, including antiviral and enzyme inhibitory effects.
Uniqueness
1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit both acetyl- and butyrylcholinesterase with significant potency highlights its potential as a therapeutic agent for neurodegenerative diseases .
Properties
IUPAC Name |
furan-2-yl-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-21(20-7-4-16-27-20)22-12-14-23(15-13-22)29(25,26)19-10-8-18(9-11-19)28-17-5-2-1-3-6-17/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRJHJSVFGCCLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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